![molecular formula C24H39NNa2O8S B14470968 Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate CAS No. 65504-99-6](/img/structure/B14470968.png)
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate is a complex organic compound with a unique structure that includes both sulfonate and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate typically involves multiple steps. One common method includes the reaction of octadeca-2,4-dienoic acid with ethylene oxide to form an intermediate, which is then reacted with butanedioic acid and sulfonated using sulfur trioxide. The final step involves neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadeca-2,4-dienoyl group can be oxidized to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amino or thiol derivatives
科学的研究の応用
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Studied for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
作用機序
The mechanism of action of disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate involves its interaction with biological membranes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfonate group can interact with proteins and enzymes, inhibiting their activity.
類似化合物との比較
Similar Compounds
- Disodium 4-[2-(dodecyloxy)ethoxy]-4-oxo-2-sulfonatobutanoate
- Disodium 4-[2-(hexadecyloxy)ethoxy]-4-oxo-2-sulfonatobutanoate
Uniqueness
Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate is unique due to the presence of the octadeca-2,4-dienoyl group, which imparts additional reactivity and potential biological activity compared to similar compounds with shorter or saturated alkyl chains.
特性
CAS番号 |
65504-99-6 |
|---|---|
分子式 |
C24H39NNa2O8S |
分子量 |
547.6 g/mol |
IUPAC名 |
disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C24H41NO8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-18-19-33-23(27)20-21(24(28)29)34(30,31)32;;/h14-17,21H,2-13,18-20H2,1H3,(H,25,26)(H,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChIキー |
SELKLYNUKZXWED-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)NCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


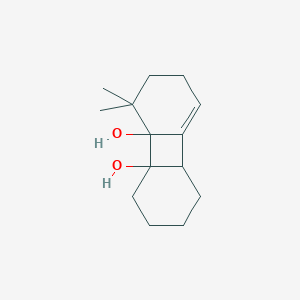
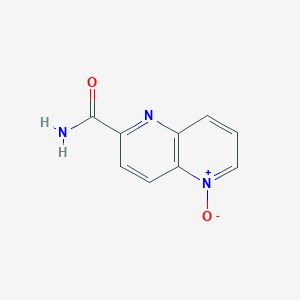
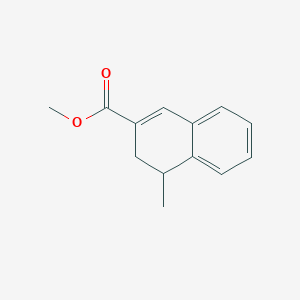

![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)
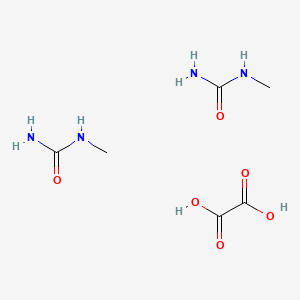
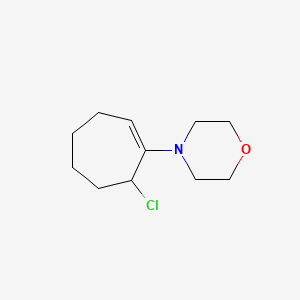
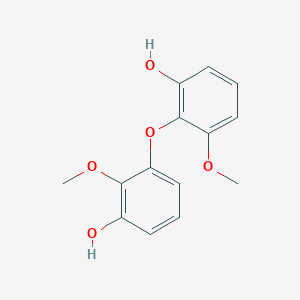
![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
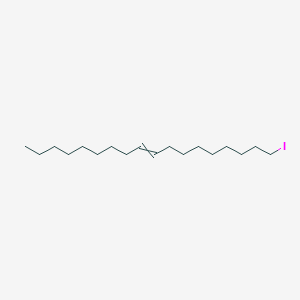
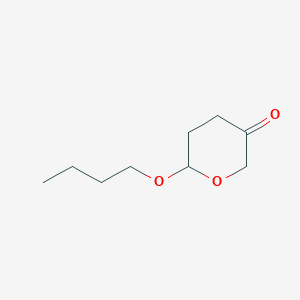
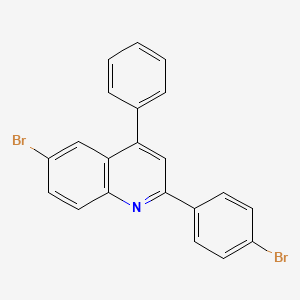
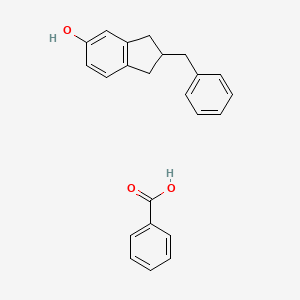
![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
